Methyl 3-(acetylamino)benzoate Methyl 3-(acetylamino)benzoate
Brand Name: Vulcanchem
CAS No.: 52189-36-3
VCID: VC21308477
InChI: InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
SMILES: CC(=O)NC1=CC=CC(=C1)C(=O)OC
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

Methyl 3-(acetylamino)benzoate

CAS No.: 52189-36-3

Cat. No.: VC21308477

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(acetylamino)benzoate - 52189-36-3

Specification

CAS No. 52189-36-3
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name methyl 3-acetamidobenzoate
Standard InChI InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12)
Standard InChI Key BMBOHBXLLAKPHP-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)C(=O)OC
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C(=O)OC

Introduction

Chemical Structure and Identification

Molecular Structure

Methyl 3-(acetylamino)benzoate consists of a benzene ring with a methyl ester group (-COOCH₃) and an acetylamino group (-NHCOCH₃) at positions 1 and 3, respectively. The acetylamino group (also known as acetamido) features an amide bond connecting the aromatic ring to an acetyl moiety.

Chemical Identity

PropertyValue
Molecular FormulaC₁₀H₁₁NO₃
Molecular Weight193.20 g/mol
IUPAC NameMethyl 3-(acetylamino)benzoate
Alternative NamesMethyl 3-acetamidobenzoate

Physical and Chemical Properties

Physical Characteristics

Methyl 3-(acetylamino)benzoate is expected to be a crystalline solid at room temperature, likely white or off-white in color. Based on structurally similar compounds, it would have moderate solubility in organic solvents such as methanol, ethanol, and acetone, with limited solubility in water.

Predicted Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features:

Spectroscopic MethodExpected Characteristics
IR SpectroscopyStrong C=O stretching bands (ester: ~1720 cm⁻¹, amide: ~1650 cm⁻¹)
N-H stretching band (~3300 cm⁻¹)
Aromatic C=C stretching (~1600 cm⁻¹)
¹H NMRMethyl ester singlet (~3.9 ppm)
Acetyl group singlet (~2.1 ppm)
Amide N-H singlet (~9-10 ppm)
Complex aromatic proton signals (~7-8 ppm)

Predicted Collision Cross Section Data

By comparison with similar compounds like Methyl 3-acetamido-4-(methylamino)benzoate, we can predict collision cross section values for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]⁺194.08~145
[M+Na]⁺216.06~155
[M+K]⁺232.04~150
[M-H]⁻192.07~145

This prediction is based on the collision cross section data for Methyl 3-acetamido-4-(methylamino)benzoate, which shows values around 149.6 Ų for [M+H]⁺ adducts .

Synthesis Methods

Esterification of 3-(acetylamino)benzoic acid

This approach would involve reacting 3-(acetylamino)benzoic acid with methanol in the presence of an acid catalyst or after conversion to an acid chloride.

Acetylation of methyl 3-aminobenzoate

This route would involve the acetylation of methyl 3-aminobenzoate using acetyl chloride or acetic anhydride.

Industrial Synthesis Considerations

For industrial-scale production, the synthesis would likely follow a process similar to what is described for related benzoate compounds. Based on the patent information for methyl 3-(cyanomethyl)benzoate, such a process might involve:

  • Starting with an appropriately substituted benzoic acid

  • Conversion to an acid chloride using thionyl chloride

  • Esterification with methanol under controlled temperature conditions (30-65°C)

  • Further functionalization as needed

The patent describes: "Chloride (III) is pumped into the esterification kettle, and 80-120 parts of anhydrous methanol is added dropwise, and the esterification reaction is carried out at 35°C to produce esterified product (IV)" .

Structural Comparison with Related Compounds

Structural Analogs

Understanding the properties of Methyl 3-(acetylamino)benzoate can be enhanced by comparing it with structurally similar compounds:

CompoundMolecular FormulaKey Structural Difference
Methyl 3-(acetylamino)benzoateC₁₀H₁₁NO₃Base compound
Methyl 3-acetamido-4-(methylamino)benzoateC₁₁H₁₄N₂O₃Additional methylamino group at position 4
Methyl 3,4-di(acetylamino)benzoateC₁₂H₁₄N₂O₄Additional acetylamino group at position 4
Methyl 4-(acetylamino)benzoateC₁₀H₁₁NO₃Acetylamino group at position 4 instead of 3

Structure-Property Relationships

The position of the acetylamino group on the aromatic ring significantly affects the compound's properties:

  • Meta-substitution (position 3) in Methyl 3-(acetylamino)benzoate would confer different electronic effects compared to para-substitution (position 4)

  • The meta-position typically results in less conjugation between the substituent and the ester group

  • This positioning likely affects crystal packing, solubility, and melting point relative to its isomers

Applications and Research Relevance

Synthetic Intermediates

Methyl 3-(acetylamino)benzoate would serve as an important intermediate in organic synthesis, particularly for:

  • Production of more complex aromatic compounds

  • Synthesis of pharmaceutically active ingredients

  • Development of specialty chemicals

Research Tools

In research settings, this compound could serve as:

  • A model compound for studying substituent effects in aromatic systems

  • A reference standard for analytical method development

  • A probe for investigating amide-based interactions in biological systems

Analytical Considerations

Identification Methods

For identification and purity assessment of Methyl 3-(acetylamino)benzoate, several analytical techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) for purity determination

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared Spectroscopy for functional group identification

Chromatographic Behavior

Based on its structural features, Methyl 3-(acetylamino)benzoate would likely exhibit:

  • Moderate retention on reversed-phase HPLC columns

  • Good separation from structural isomers under appropriate conditions

  • Characteristic UV absorption spectrum with maxima around 240-250 nm

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